molecular formula C16H17N3O2S B2713435 N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 868978-63-6

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2713435
CAS No.: 868978-63-6
M. Wt: 315.39
InChI Key: UCJIUBVUWSJTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring an imidazo[1,2-a]pyridine core linked via an ethyl group to a 4-methylbenzenesulfonamide moiety. This structure combines the electron-rich aromatic system of imidazopyridine with the sulfonamide group, a common pharmacophore in medicinal chemistry known for its role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-13-5-7-15(8-6-13)22(20,21)17-10-9-14-12-19-11-3-2-4-16(19)18-14/h2-8,11-12,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJIUBVUWSJTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives, including N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide, exhibit significant anticancer properties. These compounds can inhibit specific kinases involved in cancer cell signaling pathways. For instance, a study identified potent inhibitors of phosphatidylinositol 5-phosphate 4-kinases (PI5P4K), which are crucial for regulating cell growth and survival in cancer cells .

1.2 Gastrointestinal Disorders
The compound has also shown promise in treating gastrointestinal disorders by inhibiting gastric acid secretion. This activity is beneficial for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The mechanism involves the modulation of gastric acid production through specific receptor interactions .

Pharmacological Insights

2.1 Inhibition of ENPP1
this compound has been explored as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). Inhibiting ENPP1 can enhance immune responses against tumors by activating the cGAS-STING pathway, which is critical for innate immune signaling. This suggests potential applications in cancer immunotherapy .

2.2 Antimicrobial Properties
Research has demonstrated that imidazo[1,2-a]pyridine derivatives can act as inhibitors of bacterial type IV secretion systems. This mechanism is vital for the pathogenicity of various bacteria, making these compounds potential candidates for developing new antimicrobial agents .

Biochemical Mechanisms

3.1 Structural Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and selectivity. Studies have shown that modifications to the imidazo[1,2-a]pyridine scaffold can lead to enhanced potency against specific biological targets while minimizing off-target effects .

3.2 Pharmacokinetics
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound. Data indicate that certain derivatives demonstrate favorable pharmacokinetic profiles, including good brain penetration and prolonged half-lives in vivo, which are critical for therapeutic efficacy in neurological applications .

Case Studies and Experimental Findings

StudyApplicationKey Findings
Cancer TherapyIdentified as a potent inhibitor of PI5P4Kγ with low nanomolar potency; enhances cell signaling pathways associated with tumor growth inhibition.
Gastrointestinal DisordersDemonstrated effectiveness in reducing gastric acid secretion; potential use in treating GERD and peptic ulcers.
ImmunotherapyShowed significant inhibition of ENPP1; improved antitumor efficacy when combined with anti-PD-1 antibody in murine models.
Antimicrobial ActivityDeveloped as an inhibitor of bacterial type IV secretion systems; effective against pathogenic bacteria strains.

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine moiety linked to a 4-methylbenzenesulfonamide group. This combination is known for its diverse biological activities, particularly in the fields of oncology and infectious diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazo[1,2-a]pyridine structure often interacts with various enzymes, modulating their activity. This interaction can lead to the inhibition of pathways critical for cell proliferation.
  • Microtubule Destabilization : Similar compounds have shown the ability to destabilize microtubules, which is essential in cancer cell division. This mechanism has been observed in studies involving breast cancer cells (MDA-MB-231) where compounds demonstrated effective growth inhibition at low concentrations (IC50 values ranging from 2.43 to 7.84 μM) .
  • Apoptosis Induction : Research indicates that certain derivatives can induce apoptosis in cancer cells by enhancing caspase-3 activity, leading to programmed cell death .

Biological Activity Overview

Activity TypeDescriptionReference
Anticancer Effective against MDA-MB-231 and HepG2 cells; induces apoptosis.
Antifungal Exhibits potential antifungal properties against Candida species.
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study focused on the compound's effect on breast cancer cells demonstrated significant growth inhibition. The treatment led to morphological changes indicative of apoptosis and increased caspase-3 activity at concentrations as low as 1 μM .
  • Antifungal Properties : Another investigation highlighted its antifungal efficacy against multidrug-resistant Candida spp., with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL. The compound was found to inhibit ergosterol biosynthesis, crucial for fungal cell membrane integrity .
  • In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of the compound with various biological targets. These studies suggest that this compound has a favorable profile for further development as an antifungal agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-Based Sulfonamides

a) N-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide (CAS 104691-60-3)
  • Structure : Direct attachment of methanesulfonamide to a phenyl-imidazopyridine system.
  • Key Differences : Lacks the ethyl spacer, reducing flexibility. The methanesulfonamide group (vs. toluenesulfonamide) may alter electronic properties and solubility .
  • Implications : Reduced flexibility could limit binding to targets requiring extended conformations.
b) N-(2-(8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)-1-(4-chlorophenyl)ethyl)-4-methylbenzenesulfonamide
  • Structure : Features halogen (Br, Cl) and nitro substituents on the imidazopyridine core, with a 4-chlorophenyl group on the ethyl chain.
  • Key Differences: Bulky substituents increase molecular weight (~600 Da) and may hinder membrane permeability.
  • Pharmacological Impact : Higher steric bulk could reduce off-target interactions but may compromise bioavailability.

Sulfonamide Derivatives with Heterocyclic Modifications

a) N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
  • Structure: Sulfonamide linked to an anilinopyridine scaffold.
  • Key Differences : Aniline’s electron-donating NH group contrasts with the imidazopyridine’s electron-deficient system. This may shift target selectivity (e.g., toward kinases vs. proteases) .
  • Synthetic Route : Prepared via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .
b) N-[2-(Dimethylamino)ethyl]-4-{[4-(imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino}benzenesulfonamide
  • Structure: Incorporates a pyrimidinylamino group and dimethylaminoethyl chain.
  • Key Differences: The pyrimidine ring adds hydrogen-bonding capacity, while the dimethylamino group increases basicity (pKa ~8.5), enhancing solubility in acidic environments .
  • Therapeutic Potential: Dual heterocycles may improve affinity for ATP-binding pockets in kinases .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Notable Substituents
Target Compound 343.4 2.8 0.12 (PBS pH 7.4) Ethyl spacer, 4-methylbenzene
N-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide 287.3 3.1 0.08 Methanesulfonamide, rigid linker
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide 355.4 3.5 0.05 Aniline, pyridine core
Halogen/Nitro-substituted analog ~600 4.2 <0.01 Br, Cl, NO₂, 4-chlorophenyl
  • Key Trends: Halogenation and nitro groups reduce solubility but increase metabolic stability . Ethyl spacers improve flexibility but may lower logP compared to bulkier linkers. Pyrimidine/aminoethyl modifications enhance targeted binding but introduce synthetic complexity .

Q & A

What are the most reliable synthetic routes for preparing N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-4-methylbenzenesulfonamide?

Level : Basic
Methodological Answer :
The synthesis typically involves multi-step reactions, including cyclization and sulfonamide coupling. A common approach is:

Core imidazo[1,2-a]pyridine formation : React 2-aminopyridine with an aldehyde (e.g., anisaldehyde) via an iminium intermediate catalyzed by L-proline, followed by cyclization with TOSMIC ([4+1] cycloaddition) .

Sulfonamide coupling : Introduce the 4-methylbenzenesulfonamide group via nucleophilic substitution or SNAr reactions under basic conditions (e.g., DIPEA in DMF) .
Key Parameters :

  • Reaction temperature: 80–120°C for cyclization.
  • Catalyst: L-proline (10–20 mol%) enhances stereochemical control .
  • Yield optimization: Use anhydrous solvents and inert atmospheres to suppress side reactions.

How can structural discrepancies in synthesized batches be resolved?

Level : Advanced
Methodological Answer :
Discrepancies in imidazo[1,2-a]pyridine derivatives often arise from regioselectivity or incomplete cyclization. To resolve:

X-ray crystallography : Confirm the imidazo[1,2-a]pyridine core geometry and sulfonamide orientation (e.g., bond angles in crystal lattice) .

NMR analysis : Compare 1H^1H and 13C^{13}C chemical shifts with reference data. For example, the imidazo[1,2-a]pyridine C2 proton typically resonates at δ 7.8–8.2 ppm in CDCl₃ .

Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 356.2 for related analogs) .

What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Level : Advanced
Methodological Answer :
SAR studies focus on modifying substituents to enhance biological activity:

Imidazo[1,2-a]pyridine modifications :

  • Introduce electron-withdrawing groups (e.g., Cl, Br) at position 8 to improve receptor binding affinity .
  • Replace the ethyl linker with a propyl chain to alter pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.